2,2'-(1E,1'E)-(反 (+/-)-环己烷-1,2-二基双(偶氮-1-基-1-亚甲基)双(甲烷-1-基-1-亚甲基)二酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

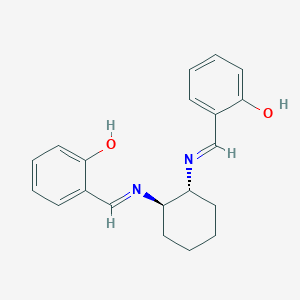

This compound is a fluorescent chemosensor that contains two intramolecular hydrogen bonds . It’s based on the combination of phenolic hydroxy and imine groups .

Synthesis Analysis

The compound was synthesized by a Knoevenagel condensation reaction . It was chemically characterized by 1 H-NMR, 13 C-NMR, FT-IR spectroscopy, and AccuTOF-DART mass spectrometry .Molecular Structure Analysis

The molecular structure of this compound involves a six-membered ring type with strong intramolecular hydrogen bonds . The barrier for proton transfer is much less .Chemical Reactions Analysis

The excited state dynamical process for this system was investigated theoretically using density functional theory (DFT) and time-dependent DFT (TDDFT) methods . The results showed that two intramolecular hydrogen bonds in the system strengthen in the S1 state, which may trigger an excited state proton transfer (ESPT) process .Physical And Chemical Properties Analysis

The optical properties of the compound were obtained using UV–Vis and fluorescence spectroscopies . The compound exhibits excellent optical and electrical properties, and potential use as an electroluminescent material .科学研究应用

Electroluminescent Material Development

Schiff bases like the compound have been explored for their potential use as electroluminescent materials in organic light-emitting diodes (OLEDs). Their π-conjugated systems and ability to undergo Knoevenagel condensation reactions make them suitable for creating nano-films used in OLEDs, which are pivotal in high-definition bright screens and illumination systems .

Semiconductor Materials in Optoelectronics

The optical and electronic properties of Schiff bases allow them to be used as semiconductor materials in optoelectronic devices. This includes applications in organic solar cells (OSC) and organic field-effect transistors (OFETs), where they contribute to the development of low-cost, accessible electronic materials .

Bioactive Compound Delivery

In the food industry and medicine, Schiff bases can interact with proteins like β-casein to form complexes. These complexes can act as carriers for bioactive compounds, enhancing the solubility and protection of hydrophobic nutrients, which is crucial for the development of fortified foods and pharmaceuticals .

作用机制

未来方向

The compound has potential applications as fluorescence probes, luminescent materials, light emitting diodes, and molecular switches . More attention has been directed to excited state double proton transfer processes because of their intrinsic property of mimicking proton relay in vital biosystems .

属性

IUPAC Name |

2-[[(1R,2R)-2-[(2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24/h1-2,5-8,11-14,17-18,23-24H,3-4,9-10H2/t17-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSLPBBQHFXWBW-QZTJIDSGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-ethoxyphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2863300.png)

![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2863303.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2863304.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2863306.png)

![(1-ethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2863307.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2863310.png)

![N-[6-(4-fluorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2863311.png)

![N-(4-bromophenyl)-2-{[3-cyano-4-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2863315.png)

![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2863317.png)

![1-(6-Oxa-2-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2863321.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-methyl-1,2,3,4-tetrahydroquinoxaline](/img/structure/B2863323.png)